2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate
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Overview
Description
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate is a chemical compound with the molecular formula C8H16N2O6. It is a type of carbamate, which is a category of organic compounds derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate typically involves the reaction of isopropyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 40-200°C and a pressure range of 0.2-1.0 MPa .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, including isopropyl alcohol and phosgene, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and crystallization processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly used.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context. It can also interact with cellular membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A related compound with similar chemical properties but different applications.
Methyl carbamate: Another similar compound used in different industrial applications.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals .
Uniqueness
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its dual hydroxyl groups make it particularly versatile in various chemical reactions and applications, setting it apart from other carbamates .
Properties
CAS No. |
85391-60-2 |
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Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[carboxy(1-hydroxypropan-2-yl)amino]-(2-hydroxypropyl)carbamic acid |
InChI |
InChI=1S/C8H16N2O6/c1-5(4-11)10(8(15)16)9(7(13)14)3-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
CPYIJCPBCADBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C(=O)O)N(C(C)CO)C(=O)O)O |
Origin of Product |
United States |
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